molecular formula C23H28N2O5S B4624832 [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Cat. No.: B4624832
M. Wt: 444.5 g/mol
InChI Key: MHEFXENMIHPJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethyl and carbamoyl groups. The final steps involve the attachment of the oxoethoxy and acetic acid moieties under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • [6-Ethyl-3-(4-methylbenzyl)carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene]
  • [2-(6-Ethyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]acetic acid

Uniqueness

What sets [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-[[6-ethyl-3-[(4-methylphenyl)methylcarbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-3-15-8-9-17-18(10-15)31-23(25-19(26)12-30-13-20(27)28)21(17)22(29)24-11-16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEFXENMIHPJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 3
Reactant of Route 3
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 4
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 5
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.